Pent-2-en-1-amine
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Overview
Description
Pent-2-en-1-amine is an organic compound with the molecular formula C5H11N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-2-en-1-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes with ammonia or amines. For example, 2-pentenyl bromide can react with ammonia to form 2-pentenylamine. Another method involves the reductive amination of aldehydes or ketones, where 2-pentenal can be reduced in the presence of ammonia and a reducing agent like sodium borohydride to yield 2-pentenylamine .
Industrial Production Methods: In industrial settings, 2-pentenylamine is often produced through catalytic hydrogenation of nitriles. This process involves the hydrogenation of 2-pentenenitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Pent-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions to form substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: 2-Pentenonitrile or 2-pentenoxime.
Reduction: 2-Pentylamine.
Substitution: Various substituted amines depending on the alkyl group introduced
Scientific Research Applications
Pent-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-pentenylamine involves its interaction with various molecular targets and pathways. For instance, in catalytic hydroamination reactions, 2-pentenylamine forms a complex with platinum(II) catalysts, leading to the formation of reactive intermediates that undergo intramolecular ligand exchange and bond formation. This results in the production of nitrogen-containing heterocycles .
Comparison with Similar Compounds
2-Pentanamine: Similar in structure but lacks the double bond present in 2-pentenylamine.
2-Phenethylamine: Contains a phenyl group instead of the pentenyl group.
1-Aminopentane: Another primary amine with a different alkyl chain structure
Uniqueness: Pent-2-en-1-amine is unique due to its unsaturated alkyl chain, which imparts distinct reactivity and chemical properties compared to its saturated counterparts. This unsaturation allows for additional reactions such as hydroamination and polymerization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H11N |
---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
(E)-pent-2-en-1-amine |
InChI |
InChI=1S/C5H11N/c1-2-3-4-5-6/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
IAWXHEPLJXAMSG-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CN |
Canonical SMILES |
CCC=CCN |
Origin of Product |
United States |
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